3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423080
InChI: InChI=1S/C16H13BrClFO3/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(19)7-14(11)18/h3-8H,2,9H2,1H3
SMILES:
Molecular Formula: C16H13BrClFO3
Molecular Weight: 387.63 g/mol

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde

CAS No.:

Cat. No.: VC17423080

Molecular Formula: C16H13BrClFO3

Molecular Weight: 387.63 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde -

Specification

Molecular Formula C16H13BrClFO3
Molecular Weight 387.63 g/mol
IUPAC Name 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzaldehyde
Standard InChI InChI=1S/C16H13BrClFO3/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(19)7-14(11)18/h3-8H,2,9H2,1H3
Standard InChI Key MMWIGRJKQZXHEY-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)F)Cl

Introduction

The chemical compound 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde is a complex aromatic aldehyde featuring bromine, chlorine, and fluorine substituents. Its structure incorporates a benzaldehyde backbone with functional groups that make it relevant in pharmaceutical and materials chemistry. This compound's unique molecular framework suggests potential applications in drug development, agrochemicals, and advanced material synthesis.

Structural Details

2.1 Molecular Formula and Weight

  • Molecular Formula: C16H13BrClFO3C_{16}H_{13}BrClFO_3

  • Molecular Weight: Approximately 407.63 g/mol

2.2 Chemical Structure
The compound consists of:

  • A benzaldehyde core.

  • A bromine atom at the 3rd position.

  • An ethoxy group at the 5th position.

  • A (2-chloro-4-fluorobenzyl)oxy substituent at the 4th position.

The combination of halogens (bromine, chlorine, and fluorine) enhances its reactivity and potential biological activity.

Synthesis

The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzaldehyde typically involves:

  • Halogenation: Introducing bromine into a benzaldehyde derivative.

  • Etherification: Attaching the (2-chloro-4-fluorobenzyl)oxy group through a Williamson ether synthesis or similar method.

  • Functional Group Protection/Deprotection: To ensure selective reactivity during multi-step reactions.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR can confirm the positions of substituents.

    • Chemical shifts for aldehyde (CHO-CHO) groups typically appear around δ910\delta \sim 9–10 ppm in 1H^1H-NMR.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=407m/z = 407, consistent with its molecular weight.

  • Infrared Spectroscopy (IR):

    • Aldehyde stretch (C=OC=O) around 1700cm1\sim1700 \, \text{cm}^{-1}.

    • Ether (COCC-O-C) stretching vibrations near 11001200cm1\sim1100–1200 \, \text{cm}^{-1}.

Applications

6.1 Pharmaceutical Relevance
The presence of halogen atoms often enhances biological activity by improving binding affinity to target proteins or increasing metabolic stability. This compound could serve as:

  • A precursor for designing anti-inflammatory or antimicrobial agents.

  • A building block in drug discovery programs targeting enzyme inhibition.

6.2 Material Science
Its aromatic structure with electron-withdrawing halogens makes it a candidate for:

  • Liquid crystal materials.

  • Organic semiconductors.

Safety and Handling

ParameterGuidelines
ToxicityLikely toxic due to halogen content; handle with care
StorageStore in a cool, dry place away from light
Personal Protective Equipment (PPE)Gloves, goggles, lab coat recommended

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